![molecular formula C15H15NO B3425878 [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone CAS No. 482620-71-3](/img/structure/B3425878.png)
[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone
Overview
Description
[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone, also known as fenproporex, is a chemical compound that belongs to the phenethylamine family. It is a synthetic stimulant that has been used as an appetite suppressant and weight loss aid. Fenproporex is a prodrug of amphetamine, which means that it is metabolized in the body to produce amphetamine. In recent years, fenproporex has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Fenproporex works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation. Fenproporex also inhibits the reuptake of these neurotransmitters, which prolongs their effects in the brain.
Biochemical and Physiological Effects
Fenproporex has been shown to increase heart rate and blood pressure. It also increases the release of glucose from the liver, which can lead to hyperglycemia. Fenproporex has been shown to decrease appetite and increase energy expenditure, which can lead to weight loss.
Advantages and Limitations for Lab Experiments
Fenproporex has several advantages as a research tool. It is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. It can also be used to study the effects of hyperglycemia on brain function. However, [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone has several limitations. It is a controlled substance and requires special handling and storage. It also has potential side effects, such as increased heart rate and blood pressure, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone. One area of interest is its potential use in the treatment of ADHD. Further studies are needed to determine its safety and efficacy in this population. Another area of interest is its potential use as an antidepressant and anxiolytic. More research is needed to determine its mechanism of action and its effects on mood and anxiety. Additionally, this compound may have potential as a research tool for studying the effects of hyperglycemia on brain function. Further studies are needed to determine its usefulness in this area.
Scientific Research Applications
Fenproporex has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD). It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention and focus. Fenproporex has also been investigated for its potential use as an antidepressant and anxiolytic.
properties
IUPAC Name |
[4-[(1S)-1-aminoethyl]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPFTKDKAKPIIB-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258076 | |
Record name | [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
482620-71-3 | |
Record name | [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482620-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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